molecular formula C7H8O B14056619 8-Oxabicyclo[5.1.0]octa-2,4-diene CAS No. 33250-14-5

8-Oxabicyclo[5.1.0]octa-2,4-diene

Cat. No.: B14056619
CAS No.: 33250-14-5
M. Wt: 108.14 g/mol
InChI Key: ZWTYXNZNJCBZDL-UHFFFAOYSA-N
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Description

8-Oxabicyclo[510]octa-2,4-diene is a bicyclic organic compound with the molecular formula C7H8O It is characterized by a unique structure that includes an oxygen atom incorporated into a bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxabicyclo[5.1.0]octa-2,4-diene can be achieved through several methods. One common approach involves the Cope rearrangement of bicyclo[5.1.0]octa-2,5-diene. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature, to ensure the desired product is obtained .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to isolate the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Oxabicyclo[5.1.0]octa-2,4-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated bicyclic compounds.

    Substitution: Substitution reactions, particularly involving the oxygen atom, can yield a variety of functionalized products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

8-Oxabicyclo[5.1.0]octa-2,4-diene has several scientific research applications:

    Chemistry: It is used as a model compound in studies of reaction mechanisms and stereochemistry.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a building block for pharmaceuticals.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 8-Oxabicyclo[5.1.0]octa-2,4-diene involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, the compound’s oxygen atom plays a crucial role in forming new bonds and structures.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxabicyclo[5.1.0]octa-2,5-diene
  • 8-Azabicyclo[5.1.0]octa-2,4-diene
  • 8-Phosphabicyclo[5.1.0]octa-2,4-diene

Uniqueness

8-Oxabicyclo[5.1.0]octa-2,4-diene is unique due to the presence of an oxygen atom in its bicyclic structure, which imparts distinct chemical properties and reactivity compared to its analogues. This uniqueness makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Properties

CAS No.

33250-14-5

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

8-oxabicyclo[5.1.0]octa-2,4-diene

InChI

InChI=1S/C7H8O/c1-2-4-6-7(8-6)5-3-1/h1-4,6-7H,5H2

InChI Key

ZWTYXNZNJCBZDL-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC2C1O2

Origin of Product

United States

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